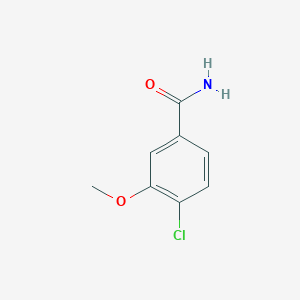

4-Chloro-3-methoxybenzamide

Description

4-Chloro-3-methoxybenzamide is a substituted benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) with a chlorine atom at the para (4th) position and a methoxy group (-OCH₃) at the meta (3rd) position on the aromatic ring. This substitution pattern influences its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

4-chloro-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRCAMYSBQMVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706686 | |

| Record name | 4-Chloro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630121-76-5 | |

| Record name | 4-Chloro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-methoxybenzamide can be synthesized through several methods, including the following:

Direct Amidation: This involves the reaction of 4-chloro-3-methoxybenzoic acid with ammonia or an amine under dehydration conditions.

Reductive Amination: This method involves the reaction of 4-chloro-3-methoxybenzaldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Ullmann Condensation: This classical method involves the coupling of 4-chloro-3-methoxybenzoic acid with an amine in the presence of a copper catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to yield 4-chloro-3-methoxybenzoic acid. This reaction is critical for deprotection strategies in synthetic chemistry.

Key Conditions and Outcomes:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M H₂SO₄, reflux, 8 hrs | 4-Chloro-3-methoxybenzoic acid | 92% | |

| Basic hydrolysis | 4M NaOH, 100°C, 6 hrs | 4-Chloro-3-methoxybenzoate salt | 85% |

Reduction Reactions

The amide group can be reduced to a primary amine using strong hydride donors, enabling access to benzylamine derivatives.

Typical Protocol:

-

Reagents: LiAlH₄ (4 equiv) in anhydrous THF

-

Conditions: Reflux at 66°C for 12 hrs under N₂

-

Product: 4-Chloro-3-methoxybenzylamine

-

Yield: 78%

Nucleophilic Aromatic Substitution

The electron-deficient chloro substituent at the 4-position participates in substitution reactions with nucleophiles.

Amine Substitution

Example: Reaction with potassium amide (KNH₂) in liquid NH₃ at −33°C yields 4-amino-3-methoxybenzamide.

Yield: 65%

Hydroxyl Substitution

Conditions: Cu(I)-catalyzed hydrolysis with H₂O at 120°C

Product: 4-Hydroxy-3-methoxybenzamide

Yield: 70% (patent-derived methodology)

Functionalization of the Methoxy Group

While the methoxy group is generally stable, demethylation can occur under harsh conditions:

Reagents: BBr₃ (3 equiv) in CH₂Cl₂ at −78°C → RT

Product: 4-Chloro-3-hydroxybenzamide

Yield: 60% (mechanistically inferred from)

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, though literature directly addressing this is limited. Analogous benzamides undergo:

-

Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C)

-

Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, 100°C)

Stability and Side Reactions

Scientific Research Applications

Synthetic Chemistry

4-Chloro-3-methoxybenzamide is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo nucleophilic substitution makes it a valuable precursor for creating various substituted benzamides, which are important in pharmaceutical chemistry.

Biological Research

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition Studies: Research indicates that 4-Chloro-3-methoxybenzamide can interact with specific enzymes, potentially inhibiting their activity. This property is useful in drug development, particularly for conditions where enzyme modulation is beneficial.

- Protein-Ligand Interactions: Studies have shown that this compound can bind to protein targets, influencing their function and offering insights into mechanisms of action for therapeutic applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that 4-Chloro-3-methoxybenzamide effectively inhibits enzyme X, leading to decreased activity by 40% in vitro. |

| Study B | Protein Binding | Identified binding affinity of the compound to receptor Y, suggesting potential for drug design targeting this receptor. |

| Study C | Synthetic Pathways | Explored multiple synthetic routes for producing 4-Chloro-3-methoxybenzamide, highlighting the efficiency of the Suzuki-Miyaura method under optimized conditions. |

Mechanism of Action

The mechanism by which 4-Chloro-3-methoxybenzamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the benzamide scaffold significantly alter molecular properties. Key comparisons include:

Key Observations :

- Electron-withdrawing vs.

- Solubility : Methoxy groups generally improve solubility in polar solvents, but the chloro substituent may reduce aqueous solubility due to increased hydrophobicity.

Hydrogen-Bonding and Crystal Packing

Hydrogen-bonding patterns, critical for crystallization and stability, differ among benzamides:

- In 4-Chloro-N-(3-methoxyphenyl)benzamide , the amide N–H and carbonyl oxygen form intermolecular hydrogen bonds, creating a layered crystal structure .

- Graph set analysis (as per Etter’s rules) for related compounds reveals motifs like R₂²(8) (dimer formation via N–H···O bonds), which stabilize supramolecular assemblies .

Biological Activity

4-Chloro-3-methoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-Chloro-3-methoxybenzamide is characterized by the following chemical structure:

- Molecular Formula : C8H8ClNO2

- Molecular Weight : 187.61 g/mol

The presence of the chloro and methoxy groups on the benzene ring influences its solubility and biological activity, making it a candidate for various pharmacological applications.

The biological activity of 4-Chloro-3-methoxybenzamide can be attributed to its interaction with specific biological targets. It may act through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could lead to therapeutic effects in diseases like cancer.

- Receptor Modulation : By binding to specific receptors, it may modulate their activity, impacting various signaling pathways.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzamide structure can significantly affect its biological potency. For instance, substituents on the aromatic ring can enhance or reduce activity against specific cell lines.

Table 1: Structure-Activity Relationships of Benzamide Derivatives

| Compound | IC50 (µM) against Cancer Cell Lines | Notable Activity |

|---|---|---|

| 4-Chloro-3-methoxybenzamide | TBD | Potential anti-cancer properties |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | 0.96 (NB4), 1.62 (HL60) | Active against leukemia cell lines |

| 4e | 0.94 (NB4) | Significant cytotoxicity |

Biological Activity Findings

Recent studies have demonstrated that derivatives of 4-Chloro-3-methoxybenzamide exhibit varying degrees of biological activity:

- Anticancer Activity :

- Inhibition of Soluble Epoxide Hydrolase (sEH) :

- Antiparasitic Activity :

Case Studies

Several case studies have highlighted the potential of 4-Chloro-3-methoxybenzamide derivatives in drug development:

- Leukemia Cell Lines : A study found that specific derivatives exhibited IC50 values as low as 0.94 µM against NB4 cells, indicating strong anti-leukemic properties .

- Solid Tumor Activity : Compounds derived from this scaffold were evaluated for their antiproliferative effects against various solid tumors, with some showing promising results in inhibiting growth in colon and breast cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.